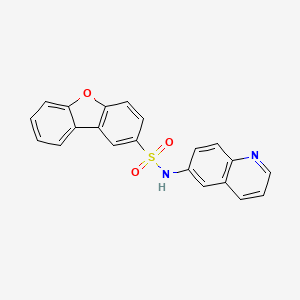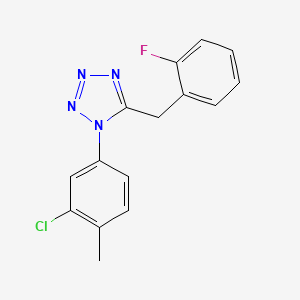
N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a phenyl group and a 4-tert-butylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid chloride.
Substitution with Phenyl and 4-tert-butylbenzyl Groups: The phenyl and 4-tert-butylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, facilitating the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases due to its ability to inhibit certain enzymes.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological molecules make it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N2-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the catalytic residues. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-tert-butylbenzyl)-N~1~-(pyridin-3-ylmethyl)-2-aminothiazoline: This compound has similar structural features but includes a thiazoline ring instead of a pyrrolidine ring.
N~2~-(4-tert-butylbenzyl)-N~1~-phenylacetamide: This compound is structurally similar but lacks the pyrrolidine ring.
Uniqueness
N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-N-[(4-tert-butylphenyl)methyl]-1-N-phenylpyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C23H29N3O2/c1-23(2,3)18-13-11-17(12-14-18)16-24-21(27)20-10-7-15-26(20)22(28)25-19-8-5-4-6-9-19/h4-6,8-9,11-14,20H,7,10,15-16H2,1-3H3,(H,24,27)(H,25,28) |
InChI Key |
GSFIUJPPVHZLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2CCCN2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11496732.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B11496745.png)
![2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11496746.png)
![[4-(2-Phenoxyethylsulfamoyl)phenoxy]acetic acid, methyl ester](/img/structure/B11496748.png)
![3,4-dimethoxy-N-{4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11496758.png)
![ethyl 3-(2-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoate](/img/structure/B11496771.png)
![Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester](/img/structure/B11496796.png)
![4-(4-Bromothiophen-2-yl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11496798.png)
![ethyl [5-(isonicotinoylamino)-3-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B11496806.png)


![2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11496822.png)

